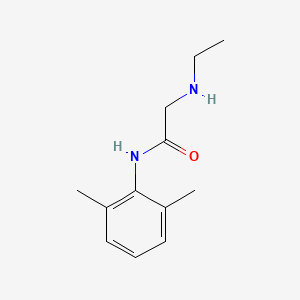

Monoethylglycinexylidide

概述

描述

甲氧苄啶(盐酸盐),俗称MEGX(盐酸盐),是利多卡因的活性代谢产物。利多卡因是一种广泛使用的局部麻醉剂和抗心律失常药。MEGX(盐酸盐)保留了与利多卡因相似的药理学和毒理学活性,尽管它效力较低。 利多卡因给药后MEGX(盐酸盐)的形成被认为是评估肝功能的有效检测 .

准备方法

合成路线和反应条件

MEGX(盐酸盐)通过细胞色素P450酶系统,特别是CYP3A4对利多卡因的脱乙基化合成。 这种代谢过程涉及从利多卡因分子中去除一个乙基,从而形成MEGX(盐酸盐) .

工业生产方法

MEGX(盐酸盐)的工业生产通常涉及使用高效液相色谱(HPLC)与串联质谱(LC-MS-MS)联用,用于测定和纯化该化合物。 该过程包括用乙腈脱蛋白,然后使用强阳离子交换柱进行固相萃取 .

化学反应分析

反应类型

MEGX(盐酸盐)会发生各种化学反应,包括:

氧化: 该化合物可以进一步氧化形成甘氨酰对甲苯胺,一种无活性的代谢产物。

还原: 由于其稳定的酰胺结构,MEGX(盐酸盐)的还原反应不太常见。

取代: 该化合物可以发生取代反应,特别是涉及酰胺基团。

常见的试剂和条件

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

取代: 可以在酸性或碱性条件下使用卤代烷烃和酰氯等试剂。

主要形成的产物

氧化: 甘氨酰对甲苯胺。

取代: 根据所用试剂的不同,形成各种取代酰胺。

科学研究应用

MEGX(盐酸盐)有几个科学研究应用,包括:

化学: 用作分析化学中测定利多卡因及其代谢产物的参考标准。

生物学: 用于研究以评估肝功能和肝脏的代谢能力。

医学: 用于药代动力学研究,以评估患者中利多卡因的代谢和清除率。

作用机制

MEGX(盐酸盐)主要通过阻断钠通道发挥作用,类似于利多卡因。这种对钠通道的抑制降低了神经冲动去极化和传导的速度,从而导致其麻醉和抗心律失常的特性。 该化合物还与甘氨酸受体相互作用,有助于其镇痛作用 .

相似化合物的比较

类似化合物

甘氨酰对甲苯胺: 利多卡因的无活性代谢产物,由MEGX(盐酸盐)的进一步氧化形成。

N-乙基甘氨酸: 利多卡因的另一种具有类似特性的代谢产物。

独特性

MEGX(盐酸盐)由于其介于利多卡因及其无活性代谢产物之间的活性而独一无二。 它保留了一些药理学活性,使其在评估肝功能和药代动力学研究中很有用 .

生物活性

Monoethylglycinexylidide (MEGX) is a significant metabolite of lidocaine, primarily formed in the liver through the action of cytochrome P450 enzymes. This compound has garnered attention for its biological activity, particularly in assessing liver function and its implications in clinical settings.

Metabolism and Formation

MEGX is produced via the N-deethylation of lidocaine, predominantly by the hepatic cytochrome P450 enzymes CYP2B1 and CYP2C11. Studies have shown that MEGX is the only significant metabolite detected following lidocaine administration in various animal models, including rats and guinea pigs. For instance, in a study involving female Sprague-Dawley rats, MEGX was found to constitute approximately 0.7% of the administered dose of lidocaine after 24 hours, highlighting its role in drug metabolism .

Table 1: Metabolite Concentrations in Urine Following Lidocaine Administration

| Metabolite | Percentage of Administered Dose (%) |

|---|---|

| Lidocaine | 0.2 |

| This compound | 0.7 |

| Glycinexylidide | 2.1 |

| 3’-Hydroxylidocaine | 31.2 |

| 3’-Hydroxythis compound | 36.9 |

| 2,6-Xylidine | 1.5 |

| 4-Hydroxyxylidine | 12.4 |

Liver Function Assessment

MEGX has been proposed as a valuable marker for liver function assessment, particularly in patients with liver cirrhosis. Research indicates that measuring MEGX levels post-lidocaine administration can effectively stratify patients based on liver function severity as classified by the Child-Pugh score.

In a study involving 104 patients with cirrhosis and healthy volunteers, MEGX concentrations were significantly lower in patients with advanced liver disease compared to healthy individuals. At 60 minutes post-injection, healthy volunteers exhibited an average MEGX concentration of 131.2 ng/mL, while patients with Child-Pugh class C had only 17.3 ng/mL .

Table 2: MEGX Concentrations Based on Child-Pugh Classification

| Group | MEGX Concentration (ng/mL) |

|---|---|

| Healthy Volunteers | 131.2 |

| Child-Pugh Class A | 51.3 |

| Child-Pugh Class B | 37.1 |

| Child-Pugh Class C | 17.3 |

Case Studies and Research Findings

- Postmortem Analysis : A study examined MEGX concentrations in body fluids post-cardiopulmonary resuscitation (CPR). It was found that MEGX presence could indicate prior lidocaine administration under normal hepatic conditions, providing insights into patient viability during resuscitation efforts .

- Dynamic Liver Function Test : The MEGX test has been evaluated as a dynamic liver function test following lidocaine injection in various studies, demonstrating its potential utility in clinical settings for assessing liver health and function .

- Comparison with Conventional Tests : In research comparing MEGX to traditional liver function tests (LFTs), it was noted that while LFTs showed minor differences between healthy individuals and those with mild cirrhosis, MEGX levels were significantly distinct across all stages of cirrhosis, thus offering a more sensitive measure of hepatic function .

常见问题

Basic Research Questions

Q. How is MEGX formation used to assess hepatic function in clinical and experimental settings?

MEGX is generated via oxidative N-deethylation of lidocaine by hepatic cytochrome P-450 enzymes. Its serum concentration, measured 15 minutes post-lidocaine administration, correlates with liver dysfunction severity. Lower MEGX levels are observed in cirrhosis patients and liver donors with histological abnormalities, making it a sensitive prognostic marker for graft viability and hepatic reserve . Methodologically, fluorescence polarization immunoassay (FPIA) or high-performance liquid chromatography (HPLC) are employed, though FPIA requires validation against HPLC in icteric samples due to bilirubin interference .

Q. What analytical methods are commonly used for MEGX quantification, and what are their limitations?

- FPIA : Rapid and automated but susceptible to interference from bilirubin, leading to false "MX BLK" errors in icteric samples. Pretreatment with precipitation reagents (e.g., Abbott Digoxin II) can mitigate this but requires separate calibration curves, increasing costs .

- HPLC : Highly specific and interference-resistant but labor-intensive. Validations show poor correlation (r=0.51–0.57) between FPIA and HPLC in bilirubin-rich samples, necessitating method-specific adjustments .

Advanced Research Questions

Q. How can researchers address bilirubin interference in FPIA-based MEGX quantification?

Pretreatment with protein precipitation reagents (e.g., Digoxin II) removes bilirubin and proteins, improving FPIA accuracy. However, this modifies sample volume, requiring recalibration. A simplified protocol using the same calibration curve for pretreated and untreated samples reduces costs but must exclude residual interferents (e.g., mycophenolic acid, bile acids) via spiking studies . Validation against HPLC remains critical, as serial dilution with system buffer fails to resolve discrepancies (Syu=24.4–25.8 mg/L) .

Q. What experimental models are suitable for studying MEGX's role in hepatic hypoxia or metabolic dysfunction?

The isolated perfused pig liver model evaluates hypoxia effects on MEGX formation. Under 2% O₂, lidocaine clearance and MEGX/lidocaine ratios drop significantly (57.1 vs. 20.3 ml/min/100g; p<0.01), reflecting impaired cytochrome P-450 activity. Concurrent declines in hepatic oxygen consumption and ATP levels validate MEGX as an early hypoxia marker . Rodent models of diet-induced obesity or cirrhosis also link cytochrome P-450 downregulation to reduced MEGX synthesis .

Q. How do contradictory findings on MEGX's pharmacological activity inform experimental design?

While MEGX is pharmacologically active (antiarrhythmic), it lacks consistent effects on human uterine muscle contraction in vitro, unlike lidocaine, which dose-dependently inhibits contractility (p<0.05 at >25 μg/ml). This discrepancy highlights the need for tissue-specific metabolic profiling and receptor-binding assays to clarify MEGX's mechanisms .

Q. What statistical approaches are critical for validating MEGX assay precision in heterogeneous cohorts?

- Day-to-day imprecision : Control material diluted with system buffer shows increased variability (22% average deviation in duplicates) compared to non-precipitated samples. Precision is assessed via linear regression (95% CI for slope and intercept) and Sy.x values (e.g., Syu=19.7–25.8 mg/L for FPIA vs. HPLC) .

- Bland-Altman analysis : Reveals median differences of 7.0 mg/L (range: -238.5 to 111 mg/L) between FPIA and HPLC, emphasizing the need for method-specific reference ranges .

Q. How do variations in cytochrome P-450 activity impact MEGX-based liver function assessments?

Cytochrome P-450 isoforms (e.g., CYP3A4, CYP1A2) exhibit inter-individual variability due to genetic polymorphisms, drug interactions, or disease states. In rats, high-fat diets reduce CYP3A4 mRNA and protein, lowering MEGX formation by 40–60%. Similarly, hypoxia in perfused livers decreases intrinsic clearance by 83%, underscoring the need for contextual interpretation of MEGX data .

Q. Methodological Considerations

- Sample Pretreatment : For FPIA, precipitation protocols must balance interference removal with minimal analyte loss. Recovery rates >90% are ideal, with precision studies using spiked controls (e.g., 100 mg/L MEGX) to validate reproducibility .

- Cross-Validation : Always compare novel methods (e.g., modified FPIA) against HPLC in disease-specific cohorts (e.g., post-transplant cholestasis) to assess clinical applicability .

属性

IUPAC Name |

N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-4-13-8-11(15)14-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRMRXPASUROZGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)NC1=C(C=CC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60228006 | |

| Record name | Monoethylglycinexylidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56320465 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

7728-40-7 | |

| Record name | Monoethylglycinexylidide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7728-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monoethylglycinexylidide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007728407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monoethylglycinexylidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60228006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,6-dimethylphenyl)-2-(ethylamino)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORLIDOCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8Q99HC770 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Monoethylglycinexylidide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。